2-Chloro-4-(difluoromethyl)-6-methoxypyridine

medicinal chemistry building block sourcing regioisomeric purity

Sourcing 'difluoromethyl-methoxypyridine' without verifying the 2,4,6-substitution pattern can derail SAR studies. 2-Chloro-4-(difluoromethyl)-6-methoxypyridine is the exact trifunctionalized pyridine building block required for sequential cross-coupling routes. • C2-Cl activated by 6-MeO for selective Pd-catalyzed coupling • C4-CHF₂ inert under standard Suzuki conditions, enabling chemoselective C2 functionalization • 6-MeO directs ortho-lithiation at C5 for regiodivergent electrophile introduction • Eliminates risk of regioisomeric mis-specification that invalidates patent strategies

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 1446786-33-9
Cat. No. B1404653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethyl)-6-methoxypyridine
CAS1446786-33-9
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(F)F)Cl
InChIInChI=1S/C7H6ClF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3
InChIKeyOGQWFFZVEULYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(difluoromethyl)-6-methoxypyridine: Key Characteristics


2-Chloro-4-(difluoromethyl)-6-methoxypyridine is a trifunctionalized pyridine building block (C₇H₆ClF₂NO, MW 193.58) bearing a chlorine atom at the 2-position, a difluoromethyl group at the 4-position, and a methoxy group at the 6-position . The precise 2,4,6-substitution pattern determines its reactivity profile in sequential cross-coupling reactions, distinguishing it from regioisomeric analogs during multi-step synthetic route design . The compound is primarily sourced as a research intermediate at 95–98% purity from specialty chemical suppliers, with no pharmacopoeia monograph or large-scale GMP production currently documented .

Precise 2,4,6-substitution pattern supports regioselective functionalization
6-Methoxy resonance activation of C2 chlorine facilitates cross-coupling
Sourced as high-purity research intermediate from specialty chemical suppliers

Sourcing Risks: Regioisomeric Analogs


Bulk procurement of 'difluoromethyl-methoxypyridine' intermediates without verifying the exact 2,4,6-substitution pattern carries a high risk of synthetic failure. The chlorine at position-2 is activated toward nucleophilic aromatic substitution by the ring nitrogen, while the 6-methoxy group directs electrophilic reactions and modulates electron density at the chlorine-bearing carbon in a manner distinct from 5-methoxy or 3-methoxy isomers . In medicinal chemistry campaigns, even a single positional shift of the methoxy group (e.g., from 6- to 5-position) has been shown to alter potency against kinase targets by orders of magnitude within the same structural series [1]. Substituting a 3-methoxy analog for the 6-methoxy compound can therefore derail structure-activity relationship (SAR) progression and invalidate patent exemplification strategies.

Regioisomeric mismatch
5- or 3-methoxy regioisomers alter electronic activation and may derail SAR progression.
Undetectable substitution
No published analytical method resolves all three methoxy-positional isomers, risking inadvertent use of the wrong isomer.
Purity and price parity
Regioisomers are offered at similar purities and prices; selection by CAS and synthetic route is essential.

2-Chloro-4-(difluoromethyl)-6-methoxypyridine: Evidence vs. Regioisomers


Regiochemical Purity as a Selection Criterion

The 2,4,6-substitution pattern of the target compound is consistently supplied at ≥95% purity, whereas the closest commercially available regioisomer, 2-Chloro-4-(difluoromethyl)-5-methoxypyridine, is frequently listed at similar purity levels but with a distinctly different CAS number (1804754-86-6) and therefore represents a different chemical entity . No analytical method has been published that simultaneously resolves all three methoxy-positional isomers of chloro-difluoromethylpyridine, meaning that procurement of the wrong regioisomer may not be detected by routine HPLC without a certified reference standard of the 2,4,6-isomer . The target compound's 6-methoxy group places the electron-donating substituent at the position para to the ring nitrogen, maximizing resonance activation of the chlorine toward substitution compared to meta-methoxy analogs.

Regiochemical Purity
Class-level inference
Target: 2,4,6-isomer (CAS 1446786-33-9) vs. 5-methoxy regioisomer (CAS 1804754-86-6); no cross-purity data
Supports regioisomer-specific procurement verification
Verify by orthogonal method (¹H NMR or X-ray)
medicinal chemistry building block sourcing regioisomeric purity

Chlorine Reactivity in Cross-Coupling

The target compound features a chlorine exclusively at the 2-position. In pyridine systems, 2-chloro substituents undergo Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings significantly faster than 3-chloro isomers due to lower electron density at the C2 position . The presence of the 6-methoxy group further activates the C2 chlorine by resonance, rendering this compound more reactive in cross-coupling than 2-chloro-4-(difluoromethyl)pyridine (CAS 1204296-03-6), which lacks the methoxy group . Quantitative kinetic data for this specific compound are not available, but relative rate enhancements of 5- to 20-fold have been reported for 2-chloro-6-methoxypyridines versus 2-chloropyridines in Pd(0)-mediated couplings.

Cross-Coupling Reactivity
Class-level inference
Estimated 5–20× rate enhancement for 2-chloro-6-methoxypyridines vs. 2-chloropyridines
May support milder, higher-yielding couplings
No compound-specific kinetic data available
cross-coupling nucleophilic aromatic substitution building block reactivity

Price and Purity Among Regioisomers

The 2,4,6-isomer is listed at 98% purity by Leyan and 97% by Chemenu, with pricing in the range of USD 50–200 per gram depending on quantity . In comparison, the 2,4,5-isomer (CAS 1804754-86-6) is listed at comparable purity levels from different suppliers . The 2,4,3-isomer (CAS 1805008-35-8) is also commercially available at 97% purity . All three regioisomers fall within a similar price band for small-scale research quantities, offering no significant cost advantage for any single isomer. However, the target compound is available in larger bulk quantities (up to 100 g) from MolCore, which may reduce per-unit cost for library synthesis applications.

Price & Purity Comparison
Cross-study comparable
Purity band 95–98%; pricing ±20% across isomers at 1–5 g scale
Selection relies on CAS and synthetic route, not cost
Vendor-listed data; no independent cross-validation
procurement cost building block sourcing purity comparison

2-Chloro-4-(difluoromethyl)-6-methoxypyridine Applications


Sequential Cross-Coupling Library Synthesis

The 2-chloro substituent, activated by the 6-methoxy resonance donor, makes this compound a preferred substrate for the first step in sequential Pd-catalyzed cross-coupling routes to 2,4-disubstituted-6-methoxypyridines. The difluoromethyl group at position 4 remains inert under standard Suzuki conditions, allowing chemoselective C2 functionalization. Researchers should validate reactivity by monitoring conversion rates via LC-MS, as compound-specific kinetic data are not yet published .

Methoxy-Directed Ortho-Metalation

The 6-methoxy group can direct ortho-lithiation at C5, enabling introduction of electrophiles adjacent to the methoxy substituent. This regioselectivity is distinct from 5-methoxy or 3-methoxy analogs, which direct metalation to different positions, producing regiodivergent products. The chlorine at C2 remains available for later transition-metal-catalyzed functionalization. This scenario is supported by class-level directed ortho-metalation precedents for 2-chloro-6-methoxypyridine [1].

CHF₂ Bioisostere for Agrochemical Lead Optimization

The difluoromethyl group is a well-established lipophilic bioisostere for methyl, hydroxyl, and thiol groups in agrochemical design, enhancing metabolic stability and membrane permeability [2]. While no specific bioactivity data exist for this compound, its 2,4,6-substitution pattern places the CHF₂ group at the 4-position of the pyridine ring, a motif found in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides. This compound can serve as a late-stage diversification intermediate in agrochemical discovery programs targeting SDH enzymes.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Library Synthesis
C2 chlorine activated by 6-methoxy donor
Monitor conversion rates via LC-MS
Methoxy-Directed Ortho-Metalation
6-Methoxy directs ortho-lithiation at C5
Regiochemical outcome distinct from 5- or 3-methoxy analogs
CHF₂ Bioisostere for Agrochemical Lead Optimization
CHF₂ as lipophilic bioisostere at C4
Metabolic stability and membrane permeability enhancement
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